molecular formula C11H12ClNO2S B1627314 3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- CAS No. 308103-39-1

3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO-

Cat. No.: B1627314
CAS No.: 308103-39-1
M. Wt: 257.74 g/mol
InChI Key: BWHHPPCCBSKMGN-FVGYRXGTSA-N
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Description

3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- is a compound that belongs to the class of amino acids It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a propanoic acid backbone

Mechanism of Action

Target of Action

The compound “(2S)-2-amino-3-benzo[b]thiophen-3-ylpropanoic acid, chloride” primarily targets the GPR40 receptor . The GPR40 receptor, also known as the free fatty acid receptor, is predominantly expressed in pancreatic β-cells and enhances insulin secretion in a glucose-dependent manner .

Mode of Action

The compound acts as a full agonist at the GPR40 receptor . This means it binds to the receptor and activates it to produce a response. The activation of the GPR40 receptor enhances insulin secretion, which is beneficial for the treatment of type 2 diabetes mellitus (T2DM) .

Biochemical Pathways

The activation of the GPR40 receptor triggers a cascade of biochemical reactions that lead to the secretion of insulin . This involves the mobilization of intracellular calcium ions and the activation of protein kinase C, which ultimately leads to the exocytosis of insulin-containing granules .

Pharmacokinetics

The compound’slipophilicity is reduced, which could potentially enhance its bioavailability

Result of Action

The activation of the GPR40 receptor by this compound leads to an increase in insulin secretion . This can help to regulate blood glucose levels and potentially provide a therapeutic benefit in the treatment of T2DM .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of glucose is necessary for the GPR40 receptor-mediated enhancement of insulin secretion . Therefore, the compound’s efficacy may be influenced by the patient’s blood glucose levels. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the stability and action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C, providing rapid access to the desired product .

Another method involves the electrochemically-promoted synthesis of benzo[b]thiophene derivatives using graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or electrochemical methods, optimized for higher yields and cost-effectiveness. The choice of method depends on the desired purity, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophenes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(THIANAPHTHEN-3-YL)-L-ALANINE HYDRO- is unique due to its specific structural features, such as the presence of the benzo[b]thiophene moiety and the amino acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-3-(1-benzothiophen-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S.ClH/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10;/h1-4,6,9H,5,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHHPPCCBSKMGN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583784
Record name 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308103-39-1
Record name 3-(1-Benzothiophen-3-yl)-L-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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